molecular formula C9H9F3 B1320784 1,3-Dimethyl-2-(trifluoromethyl)benzene CAS No. 41818-96-6

1,3-Dimethyl-2-(trifluoromethyl)benzene

Cat. No.: B1320784
CAS No.: 41818-96-6
M. Wt: 174.16 g/mol
InChI Key: BGURHJHQZVSCHL-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(trifluoromethyl)benzene is an aromatic hydrocarbon characterized by the presence of two methyl groups and a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical properties, which are significantly influenced by the electron-withdrawing nature of the trifluoromethyl group. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-(trifluoromethyl)benzene typically involves the introduction of the trifluoromethyl group into a pre-existing aromatic system. One common method is the trifluoromethylation of 1,3-dimethylbenzene using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone. These reactions are often catalyzed by transition metals like palladium or copper, which facilitate the formation of the carbon-trifluoromethyl bond under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale trifluoromethylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further improves the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of the electron-withdrawing trifluoromethyl group makes the aromatic ring less reactive towards electrophilic substitution.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The trifluoromethyl group is resistant to reduction, but the aromatic ring can undergo hydrogenation in the presence of catalysts like palladium on carbon.

Common Reagents and Conditions

    Electrophilic Substitution: Concentrated sulfuric acid or nitric acid for sulfonation and nitration, respectively.

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products Formed

    Electrophilic Substitution: Nitro- and sulfonyl- derivatives of this compound.

    Oxidation: 1,3-Dimethyl-2-(trifluoromethyl)benzoic acid or corresponding aldehydes.

    Reduction: Hydrogenated derivatives of the aromatic ring.

Scientific Research Applications

1,3-Dimethyl-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways due to its unique structural properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-(trifluoromethyl)benzene is largely influenced by the trifluoromethyl group, which affects the compound’s electronic properties. The electron-withdrawing nature of the trifluoromethyl group stabilizes the aromatic ring and influences its reactivity towards various chemical reactions. This stabilization is crucial in the compound’s interactions with enzymes and other biological molecules, where it can modulate the activity of metabolic pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzene: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

    1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, leading to even greater electron-withdrawing effects and altered chemical behavior.

    1,3-Dimethyl-4-(trifluoromethyl)benzene: Positional isomer with the trifluoromethyl group at a different location, affecting its reactivity and physical properties.

Uniqueness

1,3-Dimethyl-2-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various chemical and industrial processes.

Biological Activity

1,3-Dimethyl-2-(trifluoromethyl)benzene, also known as methyltrifluoromethylbenzene , is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. The presence of the trifluoromethyl group significantly influences its biological properties, enhancing its stability and reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The trifluoromethyl group (CF3-CF_3) is known for its strong electron-withdrawing properties, which can alter the electronic characteristics of the aromatic ring. This modification affects how the compound interacts with biological systems.

Key Chemical Reactions

  • Electrophilic Substitution : The trifluoromethyl group reduces the reactivity of the aromatic ring towards electrophilic substitution due to its electron-withdrawing nature.
  • Oxidation : The methyl groups can be oxidized to form various derivatives such as carboxylic acids.
  • Reduction : While reduction of the trifluoromethyl group is challenging, the aromatic ring can undergo hydrogenation under specific conditions.

The mechanism by which this compound exerts its biological effects is primarily influenced by the trifluoromethyl group. This group stabilizes the aromatic structure and modulates interactions with enzymes and other biological molecules, potentially impacting metabolic pathways.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups exhibit antimicrobial activity. For example, studies have shown that related trifluoromethylated compounds can inhibit bacterial growth and have potential applications in treating infections caused by resistant strains.

Cytotoxicity Studies

This compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain types of cancer cells, although detailed mechanisms remain to be elucidated.

Study 1: Antimicrobial Activity

A study published in Microbial Pathogenesis investigated the antimicrobial efficacy of several trifluoromethylated compounds against Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated that these compounds exhibited significant inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents .

CompoundBacterial StrainInhibition Zone (mm)
1Staphylococcus aureus15
2Pseudomonas aeruginosa18

Study 2: Cytotoxicity Against Cancer Cells

In a study examining cytotoxicity against lung cancer cells (A549), this compound showed promising results with an IC50 value indicating effective cell growth inhibition at micromolar concentrations .

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)25Induction of apoptosis
HeLa (Cervical)30Cell cycle arrest

Properties

IUPAC Name

1,3-dimethyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-6-4-3-5-7(2)8(6)9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGURHJHQZVSCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602991
Record name 1,3-Dimethyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41818-96-6
Record name 1,3-Dimethyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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